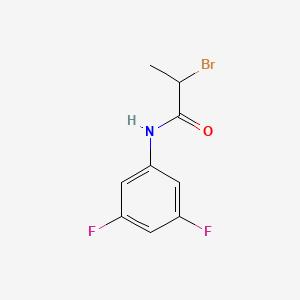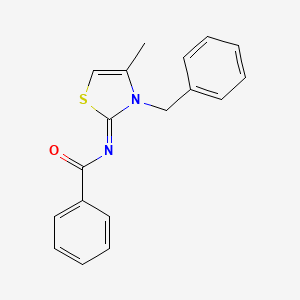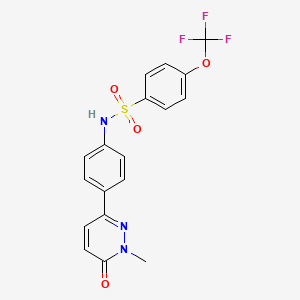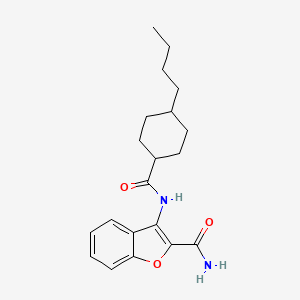
3-(4-丁基环己烷甲酰胺)苯并呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a butyl-substituted cyclohexane ring, and an amide linkage
科学研究应用
3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Benzofuran compounds are known to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Biochemical Pathways
Benzofuran derivatives can interact with various biochemical pathways due to their diverse biological activities
生化分析
Biochemical Properties
3-(4-Butylcyclohexanecarboxamido)benzofuran-2-carboxamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes . These interactions can lead to the modulation of enzyme activity, affecting metabolic processes. Additionally, 3-(4-Butylcyclohexanecarboxamido)benzofuran-2-carboxamide may bind to specific proteins, altering their function and influencing cellular signaling pathways.
Cellular Effects
3-(4-Butylcyclohexanecarboxamido)benzofuran-2-carboxamide has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 3-(4-Butylcyclohexanecarboxamido)benzofuran-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, inhibiting or activating their activity, which in turn affects biochemical pathways . Additionally, it may interact with transcription factors, leading to alterations in gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Butylcyclohexanecarboxamido)benzofuran-2-carboxamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can exhibit varying degrees of stability, which can impact their efficacy and safety in in vitro and in vivo experiments . Long-term exposure to this compound may lead to cumulative effects on cellular processes, necessitating careful monitoring in experimental settings.
Dosage Effects in Animal Models
The effects of 3-(4-Butylcyclohexanecarboxamido)benzofuran-2-carboxamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and influencing gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.
Metabolic Pathways
3-(4-Butylcyclohexanecarboxamido)benzofuran-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical reactions . The effects on metabolic flux and metabolite levels are important considerations when studying the biochemical properties of this compound.
Transport and Distribution
The transport and distribution of 3-(4-Butylcyclohexanecarboxamido)benzofuran-2-carboxamide within cells and tissues are critical for understanding its biological effects. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 3-(4-Butylcyclohexanecarboxamido)benzofuran-2-carboxamide is an important aspect of its biochemical activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures can affect its interactions with biomolecules and its overall function in cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the carboxamide group and the butylcyclohexane moiety. Common reagents used in these reactions include benzofuran derivatives, carboxylic acids, and amines. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions
3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzofuran moieties
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
- 3-(4-butylcyclohexaneamido)-1H-indole-2-carboxamide
- tert-Butylcyclohexane
- Cyclohexane derivatives
Uniqueness
3-(4-butylcyclohexaneamido)-1-benzofuran-2-carboxamide is unique due to its combination of a benzofuran core and a butyl-substituted cyclohexane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research applications .
属性
IUPAC Name |
3-[(4-butylcyclohexanecarbonyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-2-3-6-13-9-11-14(12-10-13)20(24)22-17-15-7-4-5-8-16(15)25-18(17)19(21)23/h4-5,7-8,13-14H,2-3,6,9-12H2,1H3,(H2,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGICLAIGLPZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
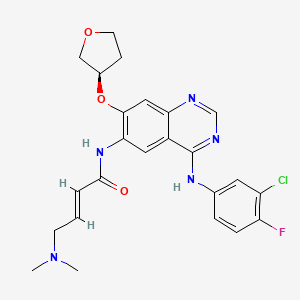
![7-(furan-2-ylmethyl)-1,3-dimethyl-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2519981.png)
![8-hydrazinyl-1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2519982.png)
![N-{3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B2519983.png)
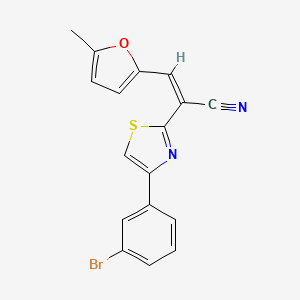


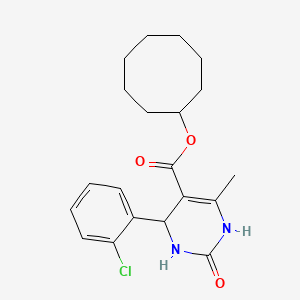
![2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2519994.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2519995.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2519998.png)
